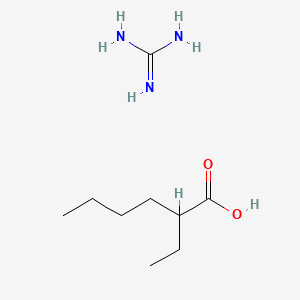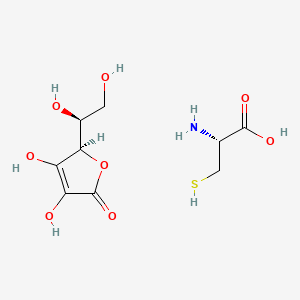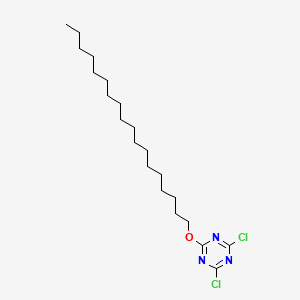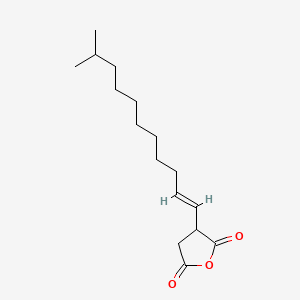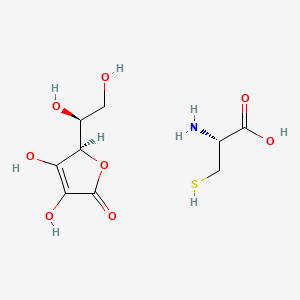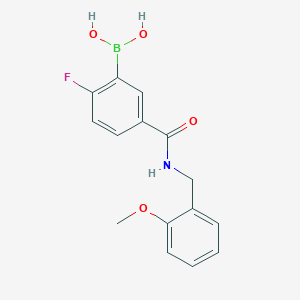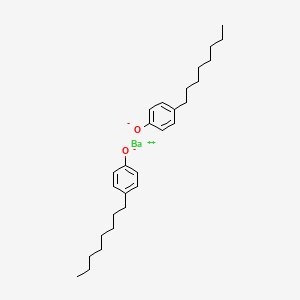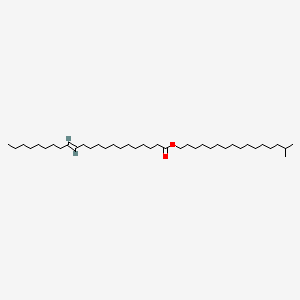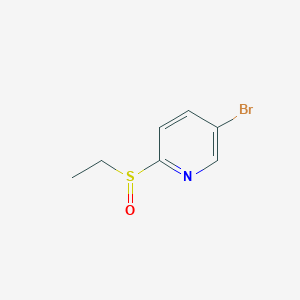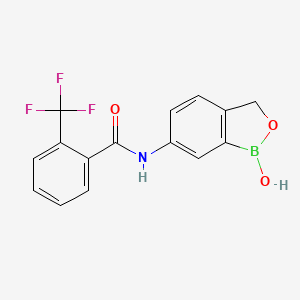
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
AN3520 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert AN3520 into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
AN3520 has been extensively studied for its potential in treating human African trypanosomiasis. It has shown potent activity against Trypanosoma brucei, the parasite responsible for the disease. The compound has demonstrated efficacy in both acute and chronic stages of the disease in mouse models. Additionally, AN3520 has been investigated for its potential use in other infectious diseases and as a tool in chemical biology research .
Mecanismo De Acción
The mechanism of action of AN3520 involves the inhibition of specific enzymes in the Trypanosoma brucei parasite. The compound disrupts the parasite’s ability to generate ATP, leading to cell death. Studies have shown that AN3520 causes significant changes in the shape and size of the parasite, ultimately leading to its death. The molecular targets and pathways involved in this process are still under investigation, but the boron atom in the oxaborole ring is essential for its trypanocidal activity .
Comparación Con Compuestos Similares
AN3520 is compared with other oxaborole compounds such as SCYX-6759 and SCYX-7158. These compounds share similar structures but differ in their pharmacokinetic properties and efficacy. For example, SCYX-6759 has shown superior pharmacokinetics and better efficacy against stage 2 human African trypanosomiasis in mouse models compared to AN3520. The unique properties of AN3520, such as its ability to cross the blood-brain barrier and its low toxicity, make it a valuable compound for further development .
Conclusion
AN3520 is a promising compound with significant potential in the treatment of human African trypanosomiasis and other infectious diseases. Its unique chemical structure and biological activity make it a valuable tool for scientific research and drug development.
Propiedades
Número CAS |
1222508-86-2 |
|---|---|
Fórmula molecular |
C15H11BF3NO3 |
Peso molecular |
321.06 g/mol |
Nombre IUPAC |
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H11BF3NO3/c17-15(18,19)12-4-2-1-3-11(12)14(21)20-10-6-5-9-8-23-16(22)13(9)7-10/h1-7,22H,8H2,(H,20,21) |
Clave InChI |
YFIUIQDIYVFGFI-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




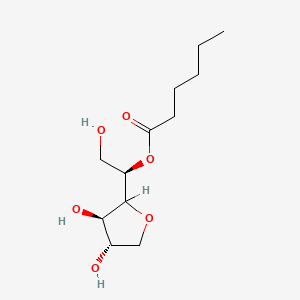
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
